molecular formula C20H26N2O5S B1665175 ARP 101 CAS No. 849773-63-3

ARP 101

Cat. No.: B1665175
CAS No.: 849773-63-3
M. Wt: 406.5 g/mol
InChI Key: DGZZVIWCMGVHGV-LJQANCHMSA-N
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Mechanism of Action

Target of Action

ARP 101 is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

This compound interacts with its target, MMP-2, by inhibiting its activity. This inhibition is highly selective, with this compound displaying approximately 600-fold selectivity over MMP-1 . The IC50 values are 0.81 nM for MMP-2 and 486 nM for MMP-1 .

Biochemical Pathways

The inhibition of MMP-2 by this compound affects the degradation of the extracellular matrix, a key process in various physiological and pathological events. In addition, this compound induces autophagy-associated cell death in cancer cells . It effectively induces the formation of autophagosomes and the conversion of LC3I into LC3II .

Pharmacokinetics

It is soluble to 100 mm in dmso and to 25 mm in ethanol , which suggests that it could be administered in a suitable solvent for optimal bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of MMP-2 activity, leading to changes in extracellular matrix degradation. This can have significant effects in various contexts, such as slowing the progression of diseases like arthritis and cancer. In cancer cells, this compound induces autophagy-associated cell death .

Biochemical Analysis

Biochemical Properties

ARP 101 interacts with the enzyme MMP-2, inhibiting its function . This interaction impacts the extracellular matrix (ECM) proteolysis and activation of latent MMPs . This compound also influences autophagy signaling in human hepatoma and glioblastoma cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It inhibits the activation of proMMP-2 and triggers the formation of MT1-MMP oligomers that require trafficking to the plasma membrane . This compound also induces cell autophagy, as reflected by increased formation of acidic vacuole organelles, LC3 puncta, and autophagy-related protein ATG9 transcription .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of MMP-2, a key enzyme involved in the breakdown of the extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . This compound effectively induces the formation of autophagosome and conversion of LC3I into LC3II .

Metabolic Pathways

This compound is involved in the metabolic pathway of autophagy, a cellular process that removes unnecessary or dysfunctional components . It induces the formation of autophagosome and conversion of LC3I into LC3II, key steps in the autophagy pathway .

Subcellular Localization

Given its role in autophagy, it is likely that this compound may be localized to autophagosomes within the cell

Chemical Reactions Analysis

ARP 101 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can result in the formation of amines and alcohols .

Properties

IUPAC Name

(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZZVIWCMGVHGV-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461471
Record name (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849773-64-4
Record name (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARP 101
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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